molecular formula C13H21N3O3 B2452984 tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1395037-52-1

tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B2452984
M. Wt: 267.329
InChI Key: OEYCKAKSZHBNOB-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate” contains several functional groups. The “tert-butyl” is a common alkyl group. The “4-hydroxy-1H-pyrazol-1-yl” suggests a pyrazole ring, which is a type of aromatic heterocycle, with a hydroxy group attached. The “piperidine-1-carboxylate” indicates a piperidine ring, which is a type of non-aromatic heterocycle, with a carboxylate ester group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the ester group. The hydroxy group on the pyrazole ring could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The pyrazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding. This could affect properties like solubility and melting/boiling points .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a critical intermediate in synthesizing biologically active compounds, such as crizotinib. This compound demonstrates its value in the realm of medicinal chemistry and drug development, with a specific focus on cancer therapeutics (Kong et al., 2016).

Structural and Synthesis Characteristics

  • The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the compound's potential for synthesizing pyrazole derivatives, which are significant in pharmaceutical chemistry (Richter et al., 2009).

Inhibitors Synthesis

  • The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors incorporates tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate. This research underlines the compound's role in synthesizing enzyme inhibitors with potential pharmaceutical applications (Huard et al., 2012).

Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate for small molecule anticancer drugs, illustrating its significance in the field of oncology and drug development (Zhang et al., 2018).

Ligand Synthesis for Sensor Applications

  • Hydroxypyrazole-based ligands like tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, structurally related to tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, are reported to function as ratiometric fluorescent sensors for Zn(II), highlighting their potential in chemical sensing and analytical applications (Formica et al., 2018).

properties

IUPAC Name

tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYCKAKSZHBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
A Base, E Scope - researchgate.net
Potassium methoxide (42.1 mg, 0.60 mmol, 1.2 equiv) was placed in a vial with a screw cap containing a silicon-coated rubber septum in a glove box under argon atmosphere. After the …
Number of citations: 3 www.researchgate.net

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